N-(1-cyano-2-methylpropyl)benzamide
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Overview
Description
Scientific Research Applications
Chemical Properties and Storage
“N-(1-cyano-2-methylpropyl)benzamide” is a compound with the CAS Number: 91565-90-1. It has a molecular weight of 202.26 and is typically stored at room temperature. The compound is usually available in powder form .
Antioxidant Activity
Benzamide compounds, including “N-(1-cyano-2-methylpropyl)benzamide”, have been studied for their antioxidant activity. They have been found to exhibit total antioxidant, free radical scavenging, and metal chelating activity .
Antibacterial Activity
Benzamides have been found to have antibacterial properties. They have been tested for their in vitro growth inhibitory activity against different bacteria . For instance, N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide, a similar compound, has shown moderate antibacterial activities against E. coli, K. pneumoniae, and S. aureus .
Industrial Applications
Amide compounds, including benzamides, are used in various industrial sectors such as the plastic, rubber industry, paper industry, and agriculture .
Drug Discovery
Amide compounds have been used in drug discovery due to their widespread structural compounds that are found in potential biological molecules, such as natural products, proteins, synthetic intermediates, and commercial drugs .
Medical Applications
Benzamides have been widely used in medical, industrial, biological and potential drug industries. They have been used for the treatment of cancer, hypercholesterolemia, sorafenib, lipitor, anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory .
Mechanism of Action
Target of Action
Similar compounds have been known to target cyclo-oxygenase (cox) enzymes , which play a crucial role in the synthesis of prostaglandins responsible for fever, pain, sensitization, and inflammation .
Mode of Action
Based on the behavior of similar compounds, it may inhibit the cox enzymes, thereby reducing the production of prostaglandins .
Biochemical Pathways
If it acts similarly to other cox inhibitors, it would affect the arachidonic acid pathway, leading to a decrease in the production of prostaglandins .
Result of Action
If it acts as a cox inhibitor, it would lead to a reduction in the production of prostaglandins, potentially resulting in reduced inflammation, pain, and fever .
properties
IUPAC Name |
N-(1-cyano-2-methylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c1-9(2)11(8-13)14-12(15)10-6-4-3-5-7-10/h3-7,9,11H,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCPSDCCYHIOIDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#N)NC(=O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-2-methylpropyl)benzamide |
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